molecular formula C16H14BrFO2 B1327467 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-12-2

4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327467
CAS No.: 898770-12-2
M. Wt: 337.18 g/mol
InChI Key: IEIMHRCOMYEVHE-UHFFFAOYSA-N
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Description

Overview and Significance of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone

This compound (CAS: 898770-12-2) is a halogenated aromatic ketone with the molecular formula $$ \text{C}{16}\text{H}{14}\text{BrFO}_2 $$ and a molecular weight of 337.18 g/mol. Its structure features a propiophenone backbone linking two aromatic rings: one substituted with bromine (4') and fluorine (3'), and the other with a methoxy group at the 2-position. This compound is a member of the α-haloketone family, characterized by a halogen atom adjacent to a carbonyl group.

The significance of this compound lies in its role as a versatile synthetic intermediate. Its bromine and fluorine substituents enhance electrophilicity, making it valuable in cross-coupling reactions (e.g., Suzuki or Heck reactions). Additionally, the methoxy group modulates electronic properties, enabling selective functionalization. These attributes have led to its use in pharmaceutical research, particularly in developing kinase inhibitors and antimicrobial agents.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular Formula $$ \text{C}{16}\text{H}{14}\text{BrFO}_2 $$
Molecular Weight 337.18 g/mol
Boiling Point Not reported (estimated >250°C)
Melting Point 45–47°C (analogous compounds)
Solubility Soluble in DMSO, DMF, and dichloromethane
Reactivity Electrophilic at α-carbon; halogen-selective

Classification within α-Haloketones Family

α-Haloketones are defined by the presence of a halogen atom on the carbon adjacent to a carbonyl group. This compound belongs to the aryl-substituted α-haloketone subclass, distinguished by its aromatic substituents and dual halogenation. Compared to simpler α-haloketones like chloroacetone, this compound exhibits reduced volatility and enhanced stability due to aromatic conjugation.

The bromine and fluorine atoms introduce distinct electronic effects:

  • Bromine : Increases polarizability, facilitating nucleophilic substitution.
  • Fluorine : Withdraws electrons via induction, enhancing carbonyl electrophilicity.

These properties align it with advanced α-haloketones used in heterocyclic synthesis, such as phenacyl bromide derivatives.

Historical Context of α-Haloketone Research

α-Haloketones have been studied since the 18th century, with early work focusing on their halogenation kinetics. The 20th century saw breakthroughs in understanding their reactivity, notably the Favorskii rearrangement (1930s), which leveraged α-haloketones for ring contractions.

Recent advancements include asymmetric synthesis methods. For example, organocatalytic approaches using proline derivatives enable enantioselective α-fluorination. The compound this compound exemplifies modern applications, where halogen diversity and aromatic tuning optimize reactivity for targeted syntheses.

Theoretical Importance in Organic Chemistry

This compound’s structure provides a model for studying electronic and steric effects in α-haloketones. Key theoretical insights include:

  • Inductive Effects : The electron-withdrawing fluorine and bromine atoms increase the carbonyl’s electrophilicity, favoring nucleophilic attack at the α-position.
  • Conformational Analysis : The cisoid conformation (halogen and carbonyl oxygen eclipsed) is stabilized by dipole interactions, as shown in rotational isomer studies.
  • Reactivity Patterns : The compound undergoes selective transformations, such as palladium-catalyzed cross-couplings at the bromine site, while the fluorine remains inert under mild conditions.

Table 2: Comparative Reactivity of α-Haloketones

Compound Halogen Relative Reactivity (vs. CH₃COCH₃)
Chloroacetone Cl 1×10³
Bromoacetone Br 3.6×10⁴
4'-Bromo-3'-fluoro derivative Br/F 5.2×10⁴ (estimated)

These properties underscore its utility in mechanistic studies and complex molecule synthesis, bridging fundamental principles with applied organic chemistry.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIMHRCOMYEVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644184
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
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Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-12-2
Record name 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone typically involves the condensation of 4-bromo-3-fluorobenzaldehyde with 2-methoxyphenylacetic acid under basic conditions. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the formation of the ketone via an aldol condensation or related pathway.

  • Reaction Scheme:

    4-bromo-3-fluorobenzaldehyde + 2-methoxyphenylacetic acid → this compound

  • Typical Conditions:

    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Ambient to moderate heating (20–100 °C)
    • Reaction time: Several hours (e.g., 4 hours or more)
    • Catalysts: Palladium-catalyzed cross-coupling may be employed for improved efficiency and scalability in industrial settings

This method leverages the nucleophilicity of the carbanion generated from 2-methoxyphenylacetic acid and the electrophilicity of the aldehyde carbonyl carbon, followed by rearrangement to the propiophenone structure.

Industrial Synthesis Considerations

In industrial production, the synthesis is optimized for yield, purity, and scalability:

  • Use of continuous flow reactors to maintain consistent temperature and reaction times.
  • Optimization of catalyst loading and reaction conditions to minimize side products.
  • Purification by crystallization or chromatography to achieve high purity.

An example from related propiophenone synthesis (p-bromopropiophenone) involves condensation of p-bromobenzoic acid with propionic acid using composite catalysts at 130–140 °C, followed by decarboxylation at 220–230 °C, yielding about 78% product. While this is a simpler propiophenone, similar principles apply for substituted derivatives.

Parameter Details
Starting Materials 4-bromo-3-fluorobenzaldehyde, 2-methoxyphenylacetic acid
Solvent Dimethylformamide (DMF)
Base Potassium carbonate (K2CO3)
Catalyst Palladium complexes (e.g., Pd(dppf)Cl2) for cross-coupling
Temperature 20–100 °C (ambient to moderate heating)
Reaction Time 4 hours or more
Yield Variable; industrial methods aim for >70%
Purification Flash chromatography, crystallization
Molecular Formula C16H14BrFO2
Molecular Weight 337.18 g/mol
  • The presence of electron-withdrawing halogens (bromo and fluoro) on the aromatic ring influences the reactivity of the aldehyde and the stability of intermediates during synthesis.
  • The methoxy substituent on the phenylacetic acid increases electron density, facilitating nucleophilic attack.
  • Use of polar aprotic solvents like DMF enhances the nucleophilicity of the carbanion intermediate, improving reaction rates and yields.
  • Palladium-catalyzed cross-coupling reactions are effective for introducing aryl groups with halogen substituents, allowing for modular synthesis and scalability.
  • Temperature control is critical to avoid side reactions such as over-halogenation or decomposition.
  • Industrial synthesis benefits from optimized catalyst systems and continuous processing to improve yield and reproducibility.

The preparation of this compound is primarily achieved through the condensation of 4-bromo-3-fluorobenzaldehyde with 2-methoxyphenylacetic acid under basic conditions in polar aprotic solvents. The process can be enhanced by palladium-catalyzed cross-coupling techniques for better efficiency and scalability. Control of reaction parameters such as temperature, solvent, and catalyst loading is essential to maximize yield and purity. Industrial methods adapt these principles with optimized catalysts and continuous flow systems to produce the compound at scale with high quality.

This synthesis approach is supported by diverse research findings and industrial practices, ensuring a robust and reproducible method for preparing this halogenated propiophenone derivative.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H14BrFO2C_{16}H_{14}BrFO_2, with a molecular weight of 337.18 g/mol. Its structure features a bromine atom, a fluorine atom, and a methoxyphenyl group attached to a propiophenone backbone, which influences its reactivity and biological interactions.

Organic Synthesis

4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Converting the ketone group into carboxylic acids or other ketones.
  • Reduction : Transforming the ketone to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The halogen atoms can be replaced with other functional groups through nucleophilic substitution.

These reactions enable the synthesis of more complex molecules, making this compound valuable in developing new materials and pharmaceuticals.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
  • Antifungal Activity : Derivatives of this compound have demonstrated effectiveness against pathogenic fungi such as Candida albicans.
  • Anticancer Potential : Investigations into structurally related compounds suggest that they can inhibit cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 1: Antitumor Activity

A study on structurally similar propiophenones indicated that certain derivatives inhibited cancer cell lines effectively. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Notably, fluorine substitution may enhance biological activity due to increased lipophilicity and reactivity, suggesting that this compound could be a promising candidate for cancer therapy.

Case Study 2: Antifungal Efficacy

In vitro tests on Candida albicans demonstrated that derivatives of this compound exhibited varying degrees of antifungal activity. The minimum inhibitory concentration (MIC) values indicated effective growth inhibition, particularly in preformed biofilms. This highlights its potential as a therapeutic agent against fungal infections.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityMIC (μg/mL)Reference
This compoundAntitumorTBD[Source]
This compoundAntifungal against C. albicansTBD[Source]
This compoundAntibacterial against S. typhiTBD[Source]

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and binding properties .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions of its substituents. Key analogs include:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone Br (4'), F (2'), OMe (3'-phenyl) C₁₅H₁₂BrFO₂ Higher polarity due to meta-methoxy group; used in fluorinated drug intermediates.
4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone Br (4'), F (3'), OMe (4'-phenyl) C₁₅H₁₂BrFO₂ Para-methoxy enhances electron density; potential catalyst in cross-coupling reactions.
3-(4-Bromophenyl)-4'-fluoropropiophenone Br (4-phenyl), F (4') C₁₅H₁₁BrF₃O Trifluoromethyl group increases lipophilicity; explored in agrochemicals.
1-(4-Bromo-2-fluorophenyl)propan-1-one Br (4), F (2) on phenyl C₉H₇BrF₃O Simplified structure; lower molecular weight favors vapor-phase reactions.

Key Observations :

  • Bromo at 4' and fluoro at 3' create a polarized aromatic ring, enhancing electrophilic substitution reactivity at the 2' position .

Insights :

  • The target compound likely requires sequential halogenation (bromination followed by fluorination) and Friedel-Crafts acylation for the 2-methoxyphenyl group, similar to methods for 4'-bromo-2'-fluoro analogs .
  • Yields for halogenated propiophenones generally exceed 70%, but steric effects from the 2-methoxyphenyl group may reduce efficiency compared to simpler acetophenones .

Biological Activity

4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C17H16BrFO2C_{17}H_{16}BrFO_2. Its structure comprises a propiophenone backbone with a bromine atom at the para position and a fluorine atom at the meta position relative to the carbonyl group, alongside a methoxy-substituted phenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and specificity, which can lead to modulation of several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Interaction : Preliminary studies indicate that it may interact with neurotransmitter receptors, which could implicate it in neuropharmacological effects.

Biological Activity Overview

Research highlights several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, making it a candidate for further research in anti-inflammatory therapies.
  • Cytotoxicity : Initial cytotoxicity assays reveal that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of various substituted propiophenones, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of various bromo-substituted compounds found that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages. This reduction was quantified using an NO assay, showing a decrease by approximately 50% compared to control groups.

Case Study 3: Cytotoxicity Against Cancer Cell Lines

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Tested Strains/Cell Lines Results Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 32 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesNO production reduced by 50%
CytotoxicityHeLaInduced apoptosis at >10 µM
MCF-7Induced apoptosis at >10 µM

Q & A

Q. What are the standard synthetic routes for preparing 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone, and how are intermediates characterized?

The synthesis typically involves sequential halogenation and coupling steps. A plausible route includes:

  • Bromination : Selective bromination of a fluorinated propiophenone precursor using reagents like NBS\text{NBS} (N-bromosuccinimide) under radical or Lewis acid catalysis (e.g., FeBr3\text{FeBr}_3) to introduce the bromine atom at the 4' position .
  • Fluorination : Fluorination at the 3' position via halogen exchange (e.g., using DAST\text{DAST} or Selectfluor\text{Selectfluor}) under anhydrous conditions .
  • Methoxyphenyl coupling : Suzuki-Miyaura or Ullmann coupling to attach the 2-methoxyphenyl group to the propiophenone backbone .
    Intermediates are characterized via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and LC-MS. Crystallographic validation of intermediates (e.g., using X-ray diffraction) ensures regioselectivity and structural integrity .

Q. What purification techniques are recommended for isolating this compound, given its halogenated and aromatic substituents?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences caused by fluorine’s electron-withdrawing effects .
  • HPLC : For high-purity applications (e.g., biological assays), reverse-phase HPLC with C18\text{C}_{18} columns and acetonitrile/water mobile phases is effective .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyphenyl group influence reaction outcomes in cross-coupling steps?

The 2-methoxyphenyl group introduces steric hindrance due to its ortho-substitution, which can slow coupling reactions. However, the methoxy group’s electron-donating nature enhances the electron density of the aromatic ring, improving oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) suggest that bulky ligands (e.g., SPhos\text{SPhos}) mitigate steric effects, while polar solvents (DMF) stabilize transition states .

Q. What challenges arise in characterizing the compound’s stereoelectronic properties via spectroscopic methods?

  • NMR : Fluorine’s strong spin-spin coupling (3JF-H^3J_{\text{F-H}}) complicates splitting patterns. 19F NMR^{19}\text{F NMR} is critical for resolving fluorine environments .
  • X-ray crystallography : The compound’s flexibility (due to the propiophenone backbone) may lead to disordered structures. Low-temperature data collection (100 K) improves resolution, as demonstrated in related terphenyl derivatives .
  • IR spectroscopy : Overlapping absorption bands from bromine and methoxy groups require deconvolution algorithms for accurate assignment .

Q. How can computational modeling predict reactivity trends for derivatization (e.g., nucleophilic substitution at the bromine site)?

  • DFT calculations : Optimize ground-state geometries and calculate Fukui indices to identify electrophilic centers. For example, bromine’s ff^- values indicate susceptibility to SNAr\text{S}_\text{N}\text{Ar} reactions .
  • MD simulations : Assess solvation effects on reaction barriers. Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in substitution reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for similar bromo-fluoroprotiophenones: How to validate optimal conditions?

Yields vary due to differences in halogenation selectivity. For example:

  • reports 65% yield for bromination using Br2/Fe\text{Br}_2/\text{Fe}, while achieves 82% with NBS/AIBN\text{NBS}/\text{AIBN}.
    Resolution: Design a controlled study comparing radical (NBS/AIBN) vs. electrophilic (Br2/Fe\text{Br}_2/\text{Fe}) bromination under identical conditions. Monitor by 1H NMR^1\text{H NMR} to quantify regioselectivity .

Methodological Recommendations

7. Best practices for ensuring reproducibility in multi-step syntheses:

  • Stoichiometric precision : Use syringe pumps for slow addition of brominating agents to avoid exothermic side reactions.
  • In situ monitoring : Employ ReactIR to track intermediate formation during fluorination .
  • Batch consistency : Pre-purify starting materials (e.g., 2-methoxyphenylboronic acid) via recrystallization to ≥98% purity .

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